2-chloro-4-nitrobenzyl nicotinate
Description
2-Chloro-4-nitrobenzyl nicotinate is a synthetic organic compound featuring a nicotinic acid esterified with a benzyl group substituted with chlorine and nitro groups at the 2- and 4-positions, respectively. This structural arrangement combines the bioactivity of nicotinic acid derivatives with the electronic and steric effects of halogen and nitro substituents.
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)methyl pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-12-6-11(16(18)19)4-3-10(12)8-20-13(17)9-2-1-5-15-7-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLZELWKCYKPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitrobenzyl nicotinate typically involves the esterification of nicotinic acid with 2-chloro-4-nitrobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitrobenzyl nicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and 2-chloro-4-nitrobenzyl alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Nucleophilic substitution: Substituted benzyl nicotinates.
Reduction: 2-chloro-4-aminobenzyl nicotinate.
Ester hydrolysis: Nicotinic acid and 2-chloro-4-nitrobenzyl alcohol.
Scientific Research Applications
2-chloro-4-nitrobenzyl nicotinate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a prodrug that can release nicotinic acid, which is known for its lipid-lowering effects.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitrobenzyl nicotinate involves its hydrolysis to release nicotinic acid, which then exerts its biological effects. Nicotinic acid acts on G-protein-coupled receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately results in various physiological effects, including lipid metabolism regulation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from the synergistic effects of its substituents:
- Nitro group at position 4 : Introduces strong electron-withdrawing effects, which may stabilize reactive intermediates or modulate binding to biological targets .
- Nicotinate ester moiety : Provides a hydrolyzable group that can release nicotinic acid, a precursor to NAD/NADP cofactors .
Reactivity and Stability
- Hydrolysis : The nicotinate ester is prone to hydrolysis under basic conditions, releasing nicotinic acid. The electron-withdrawing nitro group may slow hydrolysis compared to unsubstituted benzyl nicotinates .
- Nitro Group Reduction : The 4-nitro group can be reduced to an amine, enabling further functionalization—a property shared with nitrated benzoate derivatives .
Unique Advantages and Limitations
Advantages
- Dual Functionalization: The combination of Cl and NO₂ groups allows selective modifications (e.g., nucleophilic substitution at Cl, reduction of NO₂) for tailored applications .
- Enhanced Bioavailability: Increased lipophilicity from chlorine may improve absorption compared to non-halogenated nicotinates .
Limitations
- Synthetic Complexity : Multi-step synthesis is required to introduce substituents at specific positions, increasing production costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
